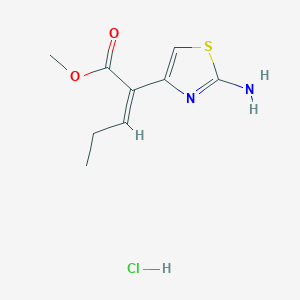
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride typically involves the reaction of 2-aminothiazole with appropriate reagents to form the desired product. One common method involves the condensation of 2-aminothiazole with an α,β-unsaturated ester under acidic conditions to yield the (Z)-isomer of the compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products can have different biological activities and applications.
Scientific Research Applications
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with antimicrobial and anticancer properties.
Dasatinib: A clinically used anticancer drug that contains a thiazole moiety.
Alpelisib: Another anticancer drug with a thiazole structure.
Uniqueness
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride is unique due to its specific (Z)-configuration and the presence of both an aminothiazole and an α,β-unsaturated ester moiety. This unique structure contributes to its distinct reactivity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
methyl (Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-3-4-6(8(12)13-2)7-5-14-9(10)11-7;/h4-5H,3H2,1-2H3,(H2,10,11);1H/b6-4-; |
InChI Key |
ACOBUWCQVBVTGT-YHSAGPEESA-N |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)OC.Cl |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


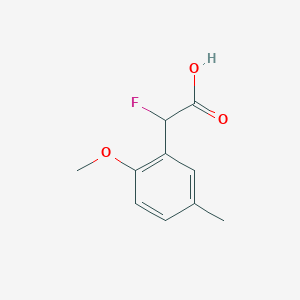
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
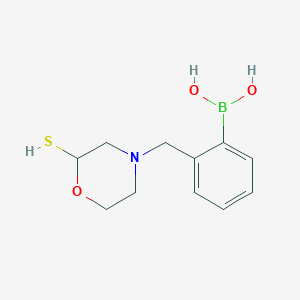

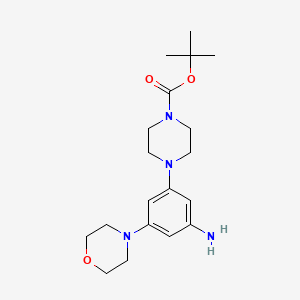
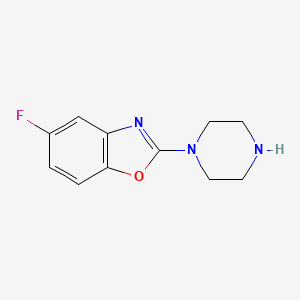

![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)
![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)

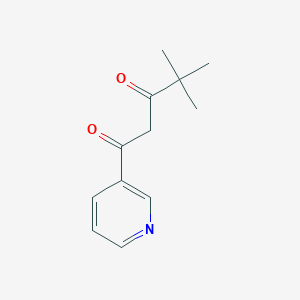
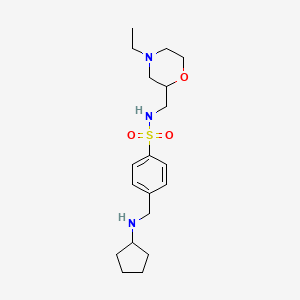
![N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B13077954.png)
